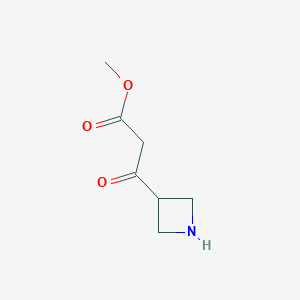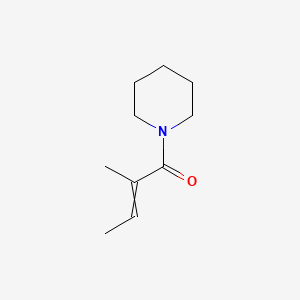
1,3-Didecylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Didecylbenzene: is an organic compound with the molecular formula C26H46 . It is a derivative of benzene where two decyl groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its hydrophobic properties and is used in various industrial applications due to its chemical stability and unique structural characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Didecylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Didecylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of decanoic acid from the oxidation of the decyl side chains.
Substitution: Formation of halogenated derivatives such as 1,3-dibromo-5-decylbenzene.
Applications De Recherche Scientifique
1,3-Didecylbenzene has several applications in scientific research, including:
Chemistry: Used as a hydrophobic solvent and in the synthesis of other organic compounds.
Biology: Employed in the study of membrane proteins due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a plasticizer and in the production of lubricants and surfactants
Mécanisme D'action
The mechanism of action of 1,3-didecylbenzene primarily involves its interaction with hydrophobic environments. The long decyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, such as in the stabilization of emulsions and the delivery of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
1,3-Dibromobenzene: An aryl bromide with similar substitution patterns but different functional groups.
1,3-Dicyanobenzene: Contains cyano groups instead of decyl chains, leading to different chemical properties and applications.
Uniqueness: 1,3-Didecylbenzene is unique due to its long hydrophobic alkyl chains, which impart distinct physical and chemical properties compared to other benzene derivatives. Its ability to interact with lipid environments makes it particularly valuable in applications requiring hydrophobic interactions .
Propriétés
Numéro CAS |
55191-38-3 |
|---|---|
Formule moléculaire |
C26H46 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1,3-didecylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-20-25-22-19-23-26(24-25)21-18-16-14-12-10-8-6-4-2/h19,22-24H,3-18,20-21H2,1-2H3 |
Clé InChI |
AUCYVPAWNAGPDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=CC=C1)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)

![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)
![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)




![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)


![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
